molecular formula C18H15Cl3N2O B1253476 1-[(2s)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole CAS No. 73094-37-8

1-[(2s)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole

Cat. No. B1253476
CAS RN: 73094-37-8
M. Wt: 381.7 g/mol
InChI Key: LEZWWPYKPKIXLL-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-econazole is a 1-{2-(4-chlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl}imidazole that is the (S)-enantiomer of econazole. It is an enantiomer of a (R)-econazole.

Scientific Research Applications

Antifungal Activity

1-[(2s)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole derivatives have been studied for their potential antifungal activities. Notably, certain synthesized compounds showed effectiveness against strains such as Candida albicans, Candida glabrata, Aspergillus fumigatus, and azole-resistant mutants of C. glabrata. This highlights the compound's relevance in addressing fungal infections and resistance issues (Chevreuil et al., 2008).

Isozyme-Selective Inhibition

Another significant application is in the selective inhibition of isozymes of heme oxygenase (HO). Imidazole-dioxolane compounds, which include structural variations of the 1-[(2s)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole, have demonstrated high selectivity for the HO-1 isozyme. This selectivity could be leveraged for therapeutic applications targeting specific cellular processes (Vlahakis et al., 2006).

Novel Chemotypes for Receptor Antagonism

The compound has also been a basis for the development of novel chemotypes, such as CRTh2 receptor antagonists. This has implications in the field of medicinal chemistry, particularly in designing new drugs with specific target interactions (Pothier et al., 2012).

Anticancer Potential

Research has explored the synthesis of derivatives of this compound for potential anticancer activity. This includes the development of various substituted derivatives and evaluating their efficacy against cancer cell lines, contributing to the search for new anticancer agents (Rashid et al., 2012).

Chemical Synthesis and Characterization

The compound and its derivatives have been a focus in chemical synthesis and characterization studies, offering insights into their structural properties and potential applications in various fields of chemistry (Jin-qing, 2009).

properties

CAS RN

73094-37-8

Product Name

1-[(2s)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole

Molecular Formula

C18H15Cl3N2O

Molecular Weight

381.7 g/mol

IUPAC Name

1-[(2S)-2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole

InChI

InChI=1S/C18H15Cl3N2O/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2/t18-/m1/s1

InChI Key

LEZWWPYKPKIXLL-GOSISDBHSA-N

Isomeric SMILES

C1=CC(=CC=C1CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

Other CAS RN

73094-37-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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